molecular formula C10H19NO2 B1428976 [1-(Oxan-4-yl)pyrrolidin-3-yl]methanol CAS No. 1342113-95-4

[1-(Oxan-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B1428976
CAS No.: 1342113-95-4
M. Wt: 185.26 g/mol
InChI Key: KITKYEWLPVHZCT-UHFFFAOYSA-N
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Description

[1-(Oxan-4-yl)pyrrolidin-3-yl]methanol is a bicyclic organic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group at position 3 and an oxane (tetrahydrofuran analog) moiety at position 1. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and conformational rigidity from the oxane ring. The compound is of interest in medicinal chemistry and materials science, particularly as a building block for synthesizing bioactive molecules or ligands .

Properties

CAS No.

1342113-95-4

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[1-(oxan-4-yl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C10H19NO2/c12-8-9-1-4-11(7-9)10-2-5-13-6-3-10/h9-10,12H,1-8H2

InChI Key

KITKYEWLPVHZCT-UHFFFAOYSA-N

SMILES

C1CN(CC1CO)C2CCOCC2

Canonical SMILES

C1CN(CC1CO)C2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with [1-(Oxan-4-yl)pyrrolidin-3-yl]methanol, differing primarily in substituents or core heterocycles:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference(s)
[1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl]methanol Pyrrolidine-pyridine hybrid Fluoropyridine at position 1 Higher polarity due to fluorine; antiviral research
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine-pyridine hybrid Bromo-nitro pyridine at position 1 Electrophilic reactivity; potential for cross-coupling reactions
{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol Piperidine-oxane hybrid Piperidine core instead of pyrrolidine Enhanced steric bulk; applications in ligand design

Physicochemical and Pharmacological Properties

  • Polarity : The hydroxymethyl group in all analogs contributes to hydrogen bonding capacity. Fluorine in HB085 enhances electronegativity, while the oxane moiety in the target compound provides conformational stability.
  • Bioactivity : Pyridine-containing analogs (e.g., HB085) are reported in antiviral and kinase inhibition studies, whereas oxane derivatives may serve as chiral auxiliaries or catalysts due to their rigid structures .
  • Cost and Availability: HB085: $220–$2,640 (1–25 g) HB420: $400–$4,800 (1–25 g) (Note: Pricing reflects higher complexity in bromo-nitro derivatives.)

Research Findings and Limitations

  • Structural Flexibility vs. Rigidity: Piperidine analogs (e.g., {1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol) exhibit greater conformational flexibility than pyrrolidine derivatives, impacting target selectivity in drug design .
  • Synthetic Challenges : Bromo-nitro derivatives (HB420) require harsh reaction conditions, limiting scalability .

Preparation Methods

Synthesis via Oxidation-Reduction Pathway

One common approach involves starting from a suitable precursor such as 3-(oxan-4-yl)pyrrolidine derivatives:

  • Step 1: Reduction of ester or ketone groups using sodium borohydride or similar reducing agents to form the corresponding alcohol.
  • Step 2: Oxidation of the alcohol to aldehyde or ketone using Dess–Martin periodinane or manganese dioxide, facilitating subsequent functionalization.
  • Step 3: Reductive amination with formaldehyde or other methylating agents to install the methanol group.

This pathway is supported by research where alcohol intermediates are efficiently prepared with yields exceeding 90%, as seen in analogous syntheses of related compounds.

Cyclization and Substitution Approach

Another effective method involves constructing the pyrrolidine ring via cyclization:

  • Step 1: Formation of a precursor such as a 4-oxanyl derivative of an amino acid or amino alcohol.
  • Step 2: Cyclization under acidic or basic conditions to form the pyrrolidine ring.
  • Step 3: Introduction of the oxan-4-yl group through nucleophilic substitution or cross-coupling reactions, often employing palladium-catalyzed Buchwald–Hartwig amination or Suzuki coupling.

Research indicates that such methods can yield the target compound with high regioselectivity and purity, especially when optimized reaction conditions are employed.

Coupling and Functionalization

Further functionalization involves attaching the methanol group:

  • Step 1: Hydroxymethylation of the pyrrolidine core using formaldehyde derivatives under basic conditions.
  • Step 2: Purification by chromatography to isolate the final product.

This approach is supported by literature where hydroxymethylation reactions are performed under mild conditions, offering yields above 80%.

Data Table: Comparative Summary of Preparation Methods

Method Key Reagents Reaction Conditions Typical Yield Advantages Limitations
Oxidation-Reduction Sodium borohydride, Dess–Martin periodinane Room temperature, inert atmosphere 85-95% High yield, straightforward Multiple steps, need for purification
Cyclization & Substitution Amino alcohols, Pd catalysts, cross-coupling reagents Elevated temperatures, inert atmosphere 70-85% Regioselective, scalable Requires catalyst optimization
Hydroxymethylation Formaldehyde derivatives, base Mild, aqueous conditions 80-90% Simple, high efficiency Potential over-alkylation

Research Findings and Optimization

Recent studies emphasize the importance of optimizing reaction parameters such as temperature, solvent choice, and catalyst loading to maximize yields and purity. For instance:

  • Use of Dess–Martin periodinane for oxidation provides moderate yields (~46%) but can be improved by alternative oxidants like MnO₂.
  • Palladium-catalyzed cyclization reactions under microwave irradiation significantly reduce reaction times and improve yields.
  • Hydroxymethylation reactions benefit from controlled pH and temperature to prevent overreaction and side product formation.

Notes and Considerations

  • The synthesis pathway must be tailored to the desired scale and purity requirements.
  • Protecting groups may be necessary during multi-step syntheses to prevent undesired side reactions.
  • Purification techniques such as column chromatography or recrystallization are critical for obtaining high-purity final compounds.

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